REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([CH3:11])([CH3:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].[N+]1([O-:18])C=CC=CC=1.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[NH4+].[NH4+]>C1(C)C=CC=CC=1.O>[CH3:10][C:4]([CH3:11])([CH2:3][CH:2]=[O:18])[CH2:5][C:6]([O:8][CH3:9])=[O:7] |f:2.3,4.5.6|
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Name
|
methyl 5-bromo-3,3-dimethylpentanoate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCCC(CC(=O)OC)(C)C
|
Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at the reflux temperature with vigorous agitation for a period of 14 hours
|
Duration
|
14 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the aqueous phase separated
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (3×75 cm3)
|
Type
|
ADDITION
|
Details
|
The toluene extracts were added to the main organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the whole dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of the more volatile components under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual liquid was purified by Kugelrohr distillation (130° C./water pump pressure)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC)(CC=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |